

# GSK1838705A Demonstrates Synergistic Potential with Chemotherapy in Preclinical Cancer Models

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## Compound of Interest

Compound Name: GSK1838705A

Cat. No.: B1684688

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New research indicates that **GSK1838705A**, a dual inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and anaplastic lymphoma kinase (ALK), exhibits a synergistic effect when combined with chemotherapy in preclinical cancer models. These findings, targeted towards researchers, scientists, and drug development professionals, suggest a promising avenue for enhancing the efficacy of current cancer treatments.

**GSK1838705A**'s primary mechanism of action involves the inhibition of IGF-1R and ALK, both of which are crucial signaling pathways implicated in tumor growth, proliferation, and survival.

[1] The IGF-1R pathway, in particular, is known to confer resistance to various chemotherapeutic agents. By blocking this pathway, **GSK1838705A** has the potential to sensitize cancer cells to the cytotoxic effects of chemotherapy.

## Synergistic Activity with Docetaxel in Prostate Cancer

A key study investigated the effects of **GSK1838705A** in both docetaxel-sensitive and docetaxel-resistant prostate cancer cell lines. The results demonstrated that **GSK1838705A** effectively reduced the viability of both cell types and induced marked apoptosis in the docetaxel-resistant cells.[2][3] Furthermore, in vivo studies using a mouse xenograft model of docetaxel-resistant prostate cancer showed that **GSK1838705A** significantly suppressed tumor

growth.[2] While this study did not explicitly provide a quantitative Combination Index (CI) to measure synergy, the enhanced anti-tumor activity in resistant cells strongly suggests a synergistic or at least additive effect.

The proposed mechanism for this synergy involves the inhibition of the IGF-1R/IR signaling pathway by **GSK1838705A**. This inhibition counteracts the pro-survival signals that contribute to docetaxel resistance, thereby re-sensitizing the cancer cells to the chemotherapeutic agent.  
[2]

## Potential for Combination with Other Chemotherapies

While specific studies on the synergistic effects of **GSK1838705A** with cisplatin and paclitaxel are not yet available, the known mechanisms of action of both **GSK1838705A** and these chemotherapy drugs provide a strong rationale for their combined use. Cisplatin induces DNA damage, while paclitaxel disrupts microtubule function, both leading to apoptosis. By inhibiting the pro-survival IGF-1R and ALK pathways, **GSK1838705A** could potentially lower the threshold for apoptosis induction by these agents, leading to a synergistic anti-cancer effect.

## Data on Synergistic Effects

The following table summarizes the key findings from a study on the combination of **GSK1838705A** and Docetaxel in prostate cancer cells.

Cell Line	Treatment	Endpoint	Result	Reference
Docetaxel-Resistant Prostate Cancer (PC-3R)	GSK1838705A	Apoptosis	Significant increase in apoptosis	<a href="#">[2]</a> <a href="#">[3]</a>
Docetaxel-Resistant Prostate Cancer (PC-3R)	GSK1838705A	In Vivo Tumor Growth	Significant suppression of tumor growth	<a href="#">[2]</a>
Docetaxel-Sensitive and -Resistant Prostate Cancer	GSK1838705A	Cell Viability	Effective reduction in viability	<a href="#">[2]</a> <a href="#">[3]</a>

## Experimental Protocols

### Cell Viability Assay

Docetaxel-sensitive and -resistant prostate cancer cells (PC-3 and PC-3R) were plated in 96-well plates. The cells were then treated with varying concentrations of **GSK1838705A** and/or docetaxel for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[\[2\]](#)

### Apoptosis Assay

Apoptosis was evaluated in docetaxel-resistant prostate cancer cells (PC-3R) treated with **GSK1838705A**. The induction of apoptosis was determined by measuring the sub-G1 DNA content using propidium iodide staining followed by flow cytometry. Additionally, nuclear morphology changes, such as chromatin condensation and fragmentation, were observed using Hoechst staining. The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay was also employed to detect DNA fragmentation, a hallmark of apoptosis.[\[2\]](#)

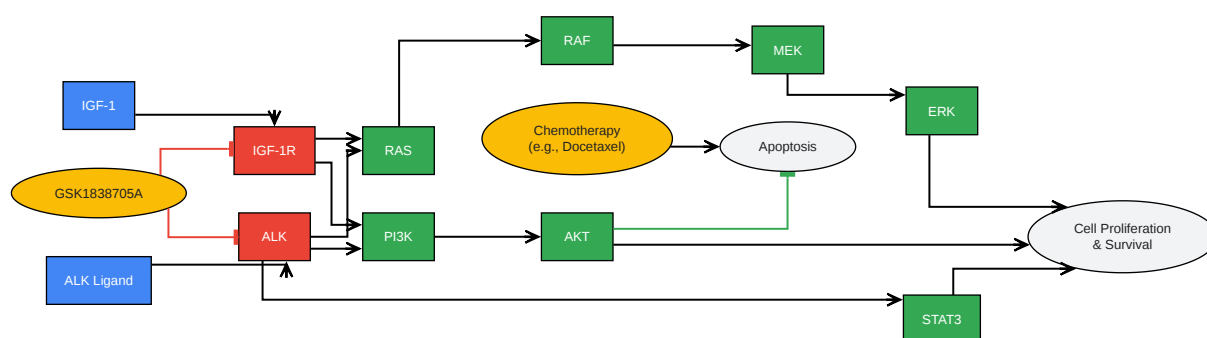
### In Vivo Xenograft Study

Docetaxel-resistant prostate cancer cells (PC-3R) were subcutaneously injected into nude mice. Once tumors were established, mice were treated with **GSK1838705A**. Tumor growth

was monitored and measured regularly to assess the in vivo efficacy of the treatment.[2]

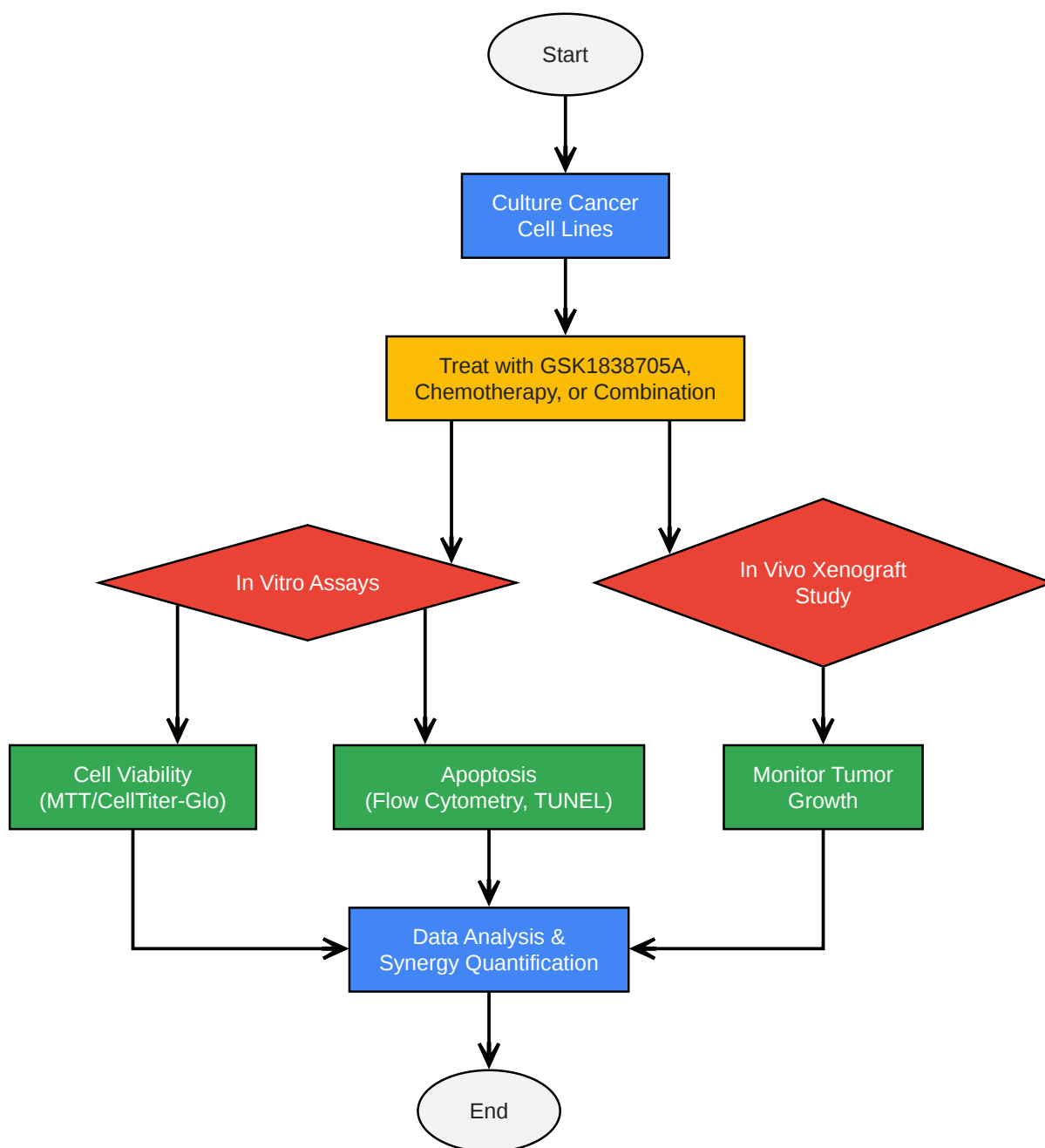
## Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways targeted by **GSK1838705A** and the general workflow of the synergy experiments.



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Caption: Mechanism of action of **GSK1838705A** and its potential synergy with chemotherapy.



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Caption: General workflow for assessing the synergistic effects of **GSK1838705A** with chemotherapy.

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## References

- 1. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)